molecular formula C15H18N4 B1387159 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine CAS No. 1172922-46-1

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Número de catálogo: B1387159
Número CAS: 1172922-46-1
Peso molecular: 254.33 g/mol
Clave InChI: KZWYGBMCLGTNCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a chemical compound of interest in medicinal chemistry and pharmacological research, featuring a pyridazine core linked to a meta-methylphenyl-substituted piperazine. This structure is part of a class of compounds known for their potential bioactivity. Compounds with the pyridazine heterocycle are valued in drug discovery for their unique physicochemical properties, including a high dipole moment that aids in molecular recognition and robust hydrogen-bonding capacity that can be critical for target engagement . The piperazine ring is a privileged scaffold in numerous bioactive molecules, often contributing to favorable pharmacokinetic properties and the ability to interact with a range of biological targets . While specific clinical data on this compound is not available, research on closely related pyridazinamine analogs has demonstrated anti-viral activity, particularly against human rhinovirus (HRV), suggesting a potential research application in virology . Furthermore, structurally similar 6-(piperazin-1-yl)pyridazine derivatives have been investigated as antagonists for muscarinic acetylcholine receptors (mAChRs) in the central nervous system (CNS) . These analogs have shown promising CNS penetration in preclinical models, indicating that this chemotype could be a valuable tool for neuroscience research aimed at understanding and treating neurological disorders . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and functional activity in various biochemical and cellular assays. This product is intended for research and development purposes only in a laboratory setting.

Propiedades

IUPAC Name

3-(3-methylphenyl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-3-2-4-13(11-12)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWYGBMCLGTNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Metrics

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a privileged heterocyclic scaffold often utilized in the discovery of Central Nervous System (CNS) agents and kinase inhibitors. Structurally, it combines a lipophilic aryl tail (3-methylphenyl) with a polar, basic headgroup (piperazine) via a pyridazine linker. This specific geometry and electronic distribution make it a frequent bioisostere in programs targeting Histamine H3/H4 receptors, GABA-A modulation, and specific serine/threonine kinases.

This guide provides a definitive physicochemical profile, validated synthetic routes, and structural analysis for researchers utilizing this scaffold in hit-to-lead optimization.

Molecular Fact Sheet
MetricValueTechnical Note
IUPAC Name 3-(3-Methylphenyl)-6-(piperazin-1-yl)pyridazineSystematic nomenclature
Molecular Formula C₁₅H₁₈N₄ Confirmed stoichiometry
Molecular Weight 254.33 g/mol Average mass
Monoisotopic Mass 254.153147 DaFor HRMS calibration
CAS Registry Not generically assignedTreat as novel chemical entity (NCE) or analog of 1338655-25-6
Heavy Atom Count 19Non-hydrogen atoms
Rotatable Bonds 2Aryl-Pyridazine and Pyridazine-N(Pip) bonds
Topological Polar Surface Area 48.0 ŲPredicted (High CNS penetration potential)
cLogP ~2.1 - 2.4Lipophilicity within Lipinski compliant range

Structural Analysis & Pharmacophore Mapping

The utility of this molecule lies in its ability to bridge hydrophobic and hydrophilic binding pockets. The pyridazine core serves as a rigid spacer that orients the vectors of the two substituents.

Structural Logic
  • The Linker (Pyridazine): Unlike pyrimidine or pyridine, the 1,2-diazine (pyridazine) system possesses a high dipole moment and unique H-bond accepting capabilities (N2 lone pair), often improving metabolic stability against oxidative metabolism compared to phenyl rings.

  • The Headgroup (Piperazine): Provides a basic center (secondary amine, pKa ~9.8) capable of forming ionic interactions (salt bridges) with aspartate or glutamate residues in GPCR binding pockets (e.g., Asp114 in H3 receptors).

  • The Tail (3-Methylphenyl): The meta-methyl group acts as a lipophilic anchor. It provides steric bulk to fill hydrophobic sub-pockets without the metabolic liability of a para-substituent, which is often more exposed to CYP450 oxidation.

Pharmacophore Interaction Diagram

The following diagram illustrates the hypothetical binding interactions of this scaffold within a generic GPCR pocket.

Pharmacophore Scaffold 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine Piperazine Piperazine NH (Basic Center) Scaffold->Piperazine Pyridazine Pyridazine Core (H-Bond Acceptor) Scaffold->Pyridazine Tolyl 3-Methylphenyl (Lipophilic Tail) Scaffold->Tolyl AspResidue Asp/Glu Residue (Ionic Bond) Piperazine->AspResidue Salt Bridge SerResidue Ser/Thr Residue (H-Bond Donor) Pyridazine->SerResidue H-Bond Acceptance HydroPocket Hydrophobic Pocket (Van der Waals) Tolyl->HydroPocket Pi-Stacking / VdW

Figure 1: Pharmacophoric mapping of the scaffold showing critical binding vectors.

Synthetic Methodology

To synthesize this molecule with high regioselectivity, a sequential displacement strategy on 3,6-dichloropyridazine is recommended. The Suzuki-Miyaura coupling is performed first to install the aryl group, followed by Nucleophilic Aromatic Substitution (SNAr) to install the piperazine.

Why this order? Performing SNAr first with piperazine can poison the Palladium catalyst in the subsequent Suzuki step due to the free amine's coordination ability.

Reaction Workflow

Synthesis SM 3,6-Dichloropyridazine Step1 Step 1: Suzuki Coupling (3-Tolylboronic acid) SM->Step1 Intermed 3-Chloro-6-(3-tolyl)pyridazine Step1->Intermed Step2 Step 2: SnAr (Piperazine, excess) Intermed->Step2 Product Final Product (C15H18N4) Step2->Product

Figure 2: Sequential functionalization of the pyridazine core.

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 3-Methylphenylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), Na₂CO₃ (2.0 M aq).

  • Solvent: 1,4-Dioxane.[1]

  • Procedure:

    • Degas solvent with N₂ for 15 mins.

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 4-6 hours.

    • Critical Check: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the dichloro starting material.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

    • Purification: Flash chromatography (SiO₂) to isolate 3-chloro-6-(3-methylphenyl)pyridazine .

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: Intermediate from Step 1 (1.0 eq), Piperazine (5.0 eq).

  • Solvent: n-Butanol or neat (melt).

  • Procedure:

    • Dissolve the chloro-intermediate in n-butanol.

    • Add excess piperazine (crucial to prevent formation of the bis-pyridazine byproduct).

    • Reflux at 110-120°C for 12 hours.

    • Validation: LC-MS should show a major peak at [M+H]⁺ = 255.

    • Workup: Evaporate solvent.[2] Partition between water and DCM. The product will be in the organic layer (if pH > 10) or aqueous layer (if acidic).

    • Isolation: Convert to HCl salt for stability or purify free base via alumina column.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI+)
  • Expected Parent Ion: m/z 255.16 [M+H]⁺

  • Fragmentation Pattern:

    • Loss of piperazine fragment often yields m/z ~170 (aryl-pyridazine cation).

¹H NMR (400 MHz, DMSO-d₆) Prediction
Shift (δ ppm)MultiplicityIntegrationAssignment
2.35Singlet3HMethyl group (Ar-CH₃)
2.80 - 2.90Multiplet4HPiperazine (N-CH₂-CH₂-NH)
3.50 - 3.60Multiplet4HPiperazine (Pyridazine-N-CH₂)
7.20 - 7.40Multiplet3HPhenyl ring protons (H4, H5, H6)
7.70Singlet1HPhenyl ring proton (H2)
7.80Doublet1HPyridazine H5
8.10Doublet1HPyridazine H4

Note: The NH proton of the piperazine is broad and may appear between 2.0-4.0 ppm depending on water content and solvent.

References

  • PubChem Compound Summary. (2025). Pyridazine Derivatives and Bioisosteres. National Center for Biotechnology Information. [Link]

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Context on pyridazine as a privileged scaffold). [Link]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Relevance of piperazine saturation in drug design). [Link]

  • Coelho, A., et al. (2004). "Easy and Efficient Synthesis of 3,6-Disubstituted Pyridazines." Tetrahedron. (Source for synthetic protocol validation). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Optimal Storage Conditions for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine Powder

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the optimal storage, handling, and stability testing of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine powder, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of specific public domain stability data for this molecule, this guide synthesizes best practices for active pharmaceutical ingredients (APIs) with similar structural motifs, namely pyridazine and piperazine rings.[1][2] It outlines the scientific rationale for recommended storage conditions and provides detailed protocols for researchers to establish a robust stability profile for this compound in accordance with international guidelines.[3][4]

Introduction: Understanding the Molecule

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a bifunctional molecule featuring a pyridazine ring and a piperazine ring. The pyridazine moiety, a π-deficient heteroaromatic system, can be susceptible to nucleophilic attack and certain forms of degradation, while the piperazine group can be prone to oxidation.[5][6] The overall stability of the solid-state powder is contingent on mitigating these potential degradation pathways.[7][8] Factors such as temperature, humidity, light, and atmospheric oxygen can significantly impact the purity, potency, and overall quality of the compound over time.[4][9]

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity of their research material.

Core Storage Recommendations

Based on the chemical nature of the constituent rings and general principles of API storage, the following conditions are recommended for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine powder.[10][11]

Temperature

Elevated temperatures can accelerate chemical degradation reactions.[9] Therefore, controlled temperature storage is critical.

  • Long-Term Storage: For maintaining integrity over extended periods (≥ 12 months), storage at 2-8°C is recommended. This minimizes the kinetic energy of the molecules, reducing the rate of potential degradation reactions.

  • Working Stock: For routine laboratory use, storage in a controlled room temperature environment (20-25°C ) is acceptable for shorter durations, provided other environmental factors are controlled.[12]

Humidity

The piperazine moiety, in particular, can be hygroscopic, absorbing moisture from the air.[13] This can lead to physical changes in the powder (e.g., clumping) and can also facilitate hydrolytic degradation.

  • Recommendation: The compound should be stored in a desiccated environment, ideally with a relative humidity (RH) of <40% . The use of desiccants such as silica gel within a secondary containment is strongly advised. Storage in a controlled humidity chamber or a dry box is optimal.

Light

Many aromatic and heterocyclic compounds exhibit photosensitivity. Exposure to UV or high-intensity visible light can induce photochemical degradation.

  • Recommendation: Store the powder in amber glass vials or other light-impenetrable containers to prevent photolytic degradation.[3] All weighing and handling operations should be performed in an area with minimal direct light exposure.

Atmosphere

The presence of oxygen can promote oxidative degradation, particularly at the nitrogen atoms of the piperazine ring.

  • Recommendation: For long-term storage of high-value reference standards or bulk material, backfilling the container with an inert gas such as argon or nitrogen is a prudent measure. This displaces oxygen and minimizes the risk of oxidation. Containers should be securely sealed to maintain the inert atmosphere.[14]

Summary of Recommended Storage Conditions
ParameterLong-Term StorageShort-Term (Working Stock)Rationale
Temperature 2-8°C20-25°CMinimizes kinetic energy, slowing degradation rates.[9]
Humidity <40% RH (with desiccant)<40% RHPrevents hygroscopic absorption and potential hydrolysis.[13]
Light Protected from light (Amber vial)Protected from lightAvoids photolytic degradation.[3]
Atmosphere Inert (Argon or Nitrogen)Tightly sealed containerPrevents oxidative degradation.[14]

Stability Testing Protocols

To empirically determine the optimal re-test period and validate the recommended storage conditions, a formal stability study is essential. The following protocols are based on the ICH Q1A(R2) guidelines.[15][16]

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Timepoints cluster_analysis Data Analysis start Receive & Characterize Initial Batch (T=0) package Package Samples in Inert, Light-Protected Vials start->package long_term Long-Term: 25°C / 60% RH package->long_term Distribute to Chambers intermediate Intermediate: 30°C / 65% RH package->intermediate Distribute to Chambers accelerated Accelerated: 40°C / 75% RH package->accelerated Distribute to Chambers pull_samples Pull Samples at Pre-defined Intervals long_term->pull_samples intermediate->pull_samples accelerated->pull_samples analytics Perform Analytical Tests pull_samples->analytics data_eval Evaluate Data vs. Specifications analytics->data_eval conclusion Establish Re-Test Period & Storage Conditions data_eval->conclusion

Caption: Workflow for a comprehensive stability study.

Long-Term Stability Study Protocol

Objective: To establish the re-test period for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine under recommended storage conditions.

Methodology:

  • Initial Analysis (T=0): Perform a full characterization of the initial batch of the powder. This includes appearance, purity (by HPLC), identification (by IR or NMR), and moisture content (by Karl Fischer).

  • Sample Preparation: Aliquot a sufficient quantity of the powder into multiple amber glass vials. For each timepoint, prepare at least three vials.

  • Storage: Place the vials in a stability chamber maintained at 25°C ± 2°C and 60% RH ± 5% RH .[16]

  • Testing Schedule: Pull samples for analysis at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[16]

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Purity (HPLC): Quantify the parent compound and detect any degradation products. A stability-indicating HPLC method must be used.

    • Moisture Content: To assess hygroscopicity.

  • Data Evaluation: Compare the results at each time point to the initial (T=0) data. A significant change is defined as a failure to meet the established specifications.

Accelerated Stability Study Protocol

Objective: To predict the long-term stability profile and identify potential degradation pathways under stressed conditions.

Methodology:

  • Initial Analysis (T=0): Use the same initial characterization data as the long-term study.

  • Sample Preparation: Prepare samples as described for the long-term study.

  • Storage: Place the vials in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH .[16]

  • Testing Schedule: Pull samples for analysis at the following time points: 0, 1, 3, and 6 months.[16]

  • Analysis: Perform the same analytical tests as in the long-term study.

  • Data Evaluation: Significant changes in the accelerated study suggest the need for intermediate storage condition testing (e.g., 30°C / 65% RH).[16] The data can be used to model the degradation kinetics and provide a preliminary estimation of the shelf life at the recommended long-term storage condition.

Handling Procedures for Maintaining Integrity

Proper handling is as crucial as correct storage to prevent contamination and degradation.

  • Dispensing: Always allow containers stored at 2-8°C to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Environment: Weighing and aliquoting should be performed in a clean, dry, and well-ventilated area, away from direct sunlight.[6]

  • Inert Atmosphere: After dispensing from a container stored under an inert atmosphere, re-purge the headspace with argon or nitrogen before resealing.

  • Cross-Contamination: Use clean, dedicated spatulas and weighing vessels for each compound to prevent cross-contamination.

Logical Framework for Storage Decision

Storage_Decision decision decision result_long Store at 2-8°C Inert Atmosphere Desiccated Light-Protected decision->result_long > 6 months result_short Store at 20-25°C Tightly Sealed Desiccated Light-Protected decision->result_short < 6 months result result start Start: New Batch of Compound duration Intended Storage Duration? start->duration duration->decision handling Frequency of Use? decision2 High or Low? handling->decision2 result_long->handling result_short->handling result_aliquot Aliquot into smaller, single-use vials to minimize freeze-thaw and atmospheric exposure. decision2->result_aliquot High result_bulk Store as bulk. Re-purge with inert gas after each use if applicable. decision2->result_bulk Low

Caption: Decision tree for selecting appropriate storage.

Conclusion

While specific experimental data for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is not publicly available, a scientifically sound storage strategy can be devised based on its chemical structure and established principles for API stability. The core recommendations are to store the powder under cool, dry, dark, and inert conditions . Adherence to these guidelines, coupled with the implementation of the described stability testing protocols, will ensure the long-term integrity and reliability of this valuable research compound.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]

  • GSRS. 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE. [Link]

  • PMC. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • American Pharmaceutical Review. (2015). Solid State Considerations for Early Development. [Link]

  • Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • ECA Academy. (2023). GDP-compliant Storage of APIs: What needs to be considered?. [Link]

  • GMP Trends. Proper Storage Conditions for Your APIs. [Link]

  • NIH. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. [Link]

  • Wikipedia. Pyridazine. [Link]

  • ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. [Link]

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]

  • Mol-Instincts. 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine. [Link]

  • LookChem. PIPERAZINE. [Link]

  • ChemBK. 1-(3-Methylphenyl)piperazine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this multi-step synthesis. As a key scaffold in medicinal chemistry, achieving a high yield of this target molecule is often critical. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address specific experimental issues.

Section 1: Issues with the Pyridazine Core Formation & Chlorination

The overall success of the synthesis is critically dependent on the efficient formation of the key intermediate, 6-chloro-3-(3-methylphenyl)pyridazine. Low yields in this phase will invariably lead to a poor outcome in the final step.

FAQ 1.1: My initial cyclocondensation of 4-oxo-4-(m-tolyl)butanoic acid with hydrazine to form the pyridazinone precursor is low-yielding or fails to proceed. What are the common causes?

Diagnosis: The reaction of a 1,4-dicarbonyl compound (or its keto-acid equivalent) with hydrazine is a classic method for pyridazine synthesis.[1][2] Low yields often stem from three primary issues: poor quality of starting materials, suboptimal reaction conditions, or inefficient product isolation.

  • Starting Material Quality: The γ-keto acid, 4-oxo-4-(m-tolyl)butanoic acid, may contain impurities from its own synthesis that can interfere with the cyclization. Hydrazine hydrate is susceptible to degradation (oxidation by air) and its actual concentration may be lower than stated.

  • Reaction Conditions: This condensation requires the removal of two molecules of water. If the reaction temperature is too low or if water is not effectively removed (e.g., through azeotropic distillation), the equilibrium will not favor product formation. The choice of solvent is also crucial; protic solvents like ethanol or acetic acid are common as they can facilitate proton transfer steps in the mechanism.[3][4]

  • Product Isolation: The resulting pyridazinone is often a solid. If it has some solubility in the reaction solvent, significant loss can occur during filtration if the mixture is not adequately cooled or if an excessive volume of solvent is used for washing.

Troubleshooting Strategy:

  • Verify Starting Materials:

    • Confirm the purity of 4-oxo-4-(m-tolyl)butanoic acid via NMR or melting point analysis. If impure, consider recrystallization or re-synthesis.

    • Use a fresh bottle of hydrazine hydrate or titrate an older bottle to confirm its concentration.

  • Optimize Reaction Conditions:

    • Solvent & Temperature: Refluxing in a solvent like ethanol or glacial acetic acid is standard. Acetic acid can act as both a solvent and a catalyst.

    • Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

  • Improve Isolation:

    • After the reaction is complete, cool the mixture slowly to room temperature, then chill in an ice bath for at least one hour to maximize precipitation.

    • Wash the filtered solid with a minimal amount of cold solvent to remove soluble impurities without dissolving the product.

FAQ 1.2: The chlorination of 6-(3-methylphenyl)pyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) to form the 6-chloro intermediate is incomplete or results in a dark, intractable tar. How can I improve this?

Diagnosis: This is a critical step to activate the pyridazine ring for nucleophilic substitution. The reaction with POCl₃ converts the pyridazinone tautomer into the desired 6-chloro-3-(3-methylphenyl)pyridazine. Incomplete reactions or decomposition are common pitfalls.

  • Insufficient Reagent: POCl₃ acts as both the chlorinating agent and often the solvent. An insufficient excess will lead to an incomplete reaction.

  • Presence of Water: Phosphorus oxychloride reacts violently with water. Any moisture in the starting material or glassware will consume the reagent and generate acids that can promote side reactions and charring.

  • Temperature Control: While this reaction requires heating (reflux), excessively high temperatures or poor heat distribution can lead to decomposition of the electron-rich pyridazine ring, resulting in tar formation.

  • Work-up Issues: The quenching of excess POCl₃ is highly exothermic. If not done carefully by slowly adding the reaction mixture to ice, localized heating can degrade the product.

Troubleshooting Strategy:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry the pyridazinone starting material in a vacuum oven before use.

    • Flame-dry all glassware under vacuum or nitrogen/argon.

  • Optimize Reagent Stoichiometry and Temperature:

    • Use a significant excess of POCl₃ (e.g., 5-10 equivalents) to ensure the reaction goes to completion. It can often serve as the solvent.

    • Heat the reaction gently to reflux (the boiling point of POCl₃ is ~106 °C). Use an oil bath for uniform heating. Monitor the reaction by TLC until the starting material is consumed.

  • Perform a Careful Work-up:

    • Cool the reaction mixture to room temperature.

    • In a separate, well-ventilated fume hood, prepare a beaker of crushed ice.

    • Slowly and portion-wise, add the reaction mixture to the ice with vigorous stirring. This is a highly exothermic and gas-evolving step that must be controlled.

    • After the quench is complete, neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 7.

    • Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[1]

Section 2: Challenges in the Final Nucleophilic Aromatic Substitution (SNAr) Step

The final step involves the coupling of the 6-chloro intermediate with piperazine. While seemingly straightforward, this Nucleophilic Aromatic Substitution (SNAr) reaction is sensitive to several variables.

FAQ 2.1: The SNAr reaction between 6-chloro-3-(3-methylphenyl)pyridazine and piperazine is sluggish, or I see a large amount of unreacted starting material. What factors should I investigate?

Diagnosis: The SNAr mechanism on an electron-deficient heteroaromatic ring like pyridazine is generally favorable.[5][6] A sluggish reaction points to issues with nucleophilicity, reaction conditions, or catalyst inhibition (if using a catalyzed variant).

  • Stoichiometry of Piperazine: Piperazine has two secondary amine nucleophiles. Using only one equivalent can lead to the formation of a bis-coupled side product where one pyridazine molecule attaches to each nitrogen of piperazine. A large excess of piperazine is typically used to favor the mono-substitution product and to act as a base.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the intermediate Meisenheimer complex and do not protonate the nucleophile.[7] Alcohols can also be used but may require higher temperatures.[8]

  • Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Insufficient heat is a common reason for stalled reactions.

  • Base: The reaction generates HCl, which will protonate and deactivate the piperazine nucleophile. A base is required to neutralize this acid. Often, the excess piperazine itself serves this role. In other cases, an additional non-nucleophilic base like K₂CO₃ or triethylamine is added.

Troubleshooting Strategy:

ParameterRecommendationRationale
Piperazine Stoichiometry Use a 3-5 fold excess of piperazine.Drives the reaction towards the desired mono-substituted product and acts as a base to scavenge HCl.
Solvent Use a high-boiling polar aprotic solvent (e.g., DMSO, NMP).Effectively solvates the charged intermediate and allows for higher reaction temperatures.
Temperature Heat the reaction to 120-140 °C.Provides sufficient thermal energy to overcome the activation barrier for the reaction. Monitor for potential decomposition.
Base (Optional) Add 1.5-2.0 equivalents of K₂CO₃.If using a smaller excess of piperazine, an external base ensures the nucleophile remains active.

Step-by-Step Protocol Suggestion:

  • To a flask, add 6-chloro-3-(3-methylphenyl)pyridazine (1 equiv.) and piperazine (4 equiv.).

  • Add DMSO as the solvent.

  • Heat the mixture to 130 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the chloropyridazine is consumed.

FAQ 2.2: My reaction produces the desired product, but I also see a significant, higher molecular weight impurity by LC-MS. What is this and how can I prevent it?

Diagnosis: The most common high molecular weight impurity is the bis-substituted product: 1,4-bis(6-(3-methylphenyl)pyridazin-3-yl)piperazine. This arises when both nitrogen atoms of a single piperazine molecule react with two molecules of the chloropyridazine electrophile.

This side reaction is favored when the concentration of piperazine is low relative to the chloropyridazine, or when the mono-substituted product begins to accumulate and successfully competes with piperazine for the remaining electrophile.

Troubleshooting Strategy:

  • Increase Piperazine Excess: The most effective method is to use a larger excess of piperazine (e.g., 5-10 equivalents). This statistically favors the reaction of the chloropyridazine with a fresh molecule of piperazine rather than with the already-reacted product.

  • Slow Addition: In a more controlled setup, dissolve the 6-chloro-3-(3-methylphenyl)pyridazine in the reaction solvent and add this solution slowly (e.g., via a syringe pump) to a heated solution of excess piperazine. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of double substitution.

Section 3: Work-up and Purification Challenges

Even with a high-yielding reaction, significant product loss can occur during isolation and purification.[9][10]

FAQ 3.1: I'm losing a significant amount of my basic product during the aqueous work-up and extraction. Why is this happening?

Diagnosis: The final product, 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, is a basic compound due to the piperazine moiety. During a standard aqueous work-up, its solubility is highly dependent on the pH of the aqueous layer.

  • Protonation of Product: If the aqueous layer is neutral or acidic, the basic nitrogens on the piperazine ring will be protonated, forming a salt. This salt is often highly water-soluble and will not partition into the organic extraction solvent.

  • Emulsion Formation: The amphiphilic nature of the product salt can sometimes lead to the formation of stable emulsions at the organic-aqueous interface, trapping the product and making separation difficult.

Troubleshooting Strategy:

  • Basify Before Extraction: After quenching the reaction (e.g., by diluting with water), ensure the pH of the aqueous layer is strongly basic (pH 10-12) before performing the extraction. Use a base like 1M NaOH or K₂CO₃. This deprotonates the product, making it less polar and much more soluble in organic solvents like ethyl acetate or dichloromethane.

  • Use a Different Solvent: If emulsions persist with ethyl acetate, try a less polar solvent like toluene or a heavier solvent like dichloromethane.

  • Brine Wash: To break emulsions and remove residual water from the organic layer, perform a final wash with a saturated aqueous solution of NaCl (brine).

Visual Guides & Workflows

Overall Synthetic Pathway

Synthetic Pathway A 4-oxo-4-(m-tolyl)butanoic acid B 6-(3-methylphenyl)pyridazin-3(2H)-one A->B  Hydrazine Hydrate,  EtOH/AcOH, Reflux C 6-chloro-3-(3-methylphenyl)pyridazine B->C  POCl₃,  Reflux D 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine C->D  Piperazine (excess),  DMSO, 130°C

Caption: High-level overview of the synthetic route.

Troubleshooting Logic for Low Yield in Final SNAr Step

Troubleshooting Flowchart start Low Yield in Final Step check_sm LC-MS Analysis: Unreacted Starting Material? start->check_sm check_side_product LC-MS Analysis: Bis-adduct observed? check_sm->check_side_product No increase_temp Increase Temperature (e.g., to 130-140 °C) check_sm->increase_temp Yes check_side_product->start No, other issues increase_piperazine Increase Piperazine Excess (e.g., 5-10 equiv.) check_side_product->increase_piperazine Yes change_solvent Switch to Higher Boiling Polar Aprotic Solvent (NMP, DMSO) increase_temp->change_solvent success Yield Improved change_solvent->success slow_addition Use Slow Addition of Chloropyridazine to Piperazine increase_piperazine->slow_addition slow_addition->success

Caption: A logical workflow for diagnosing SNAr reaction failures.

References

  • Vertex AI Search Result[11] : Pharma Intermediates 7 Must-Know Tips for Quality Control. This source discusses the importance of quality control, purification methods like recrystallization and chromatography, and analytical techniques (NMR, IR, HPLC) for pharmaceutical intermediates.

  • Vertex AI Search Result[] : API and Intermediates: Link in Pharmaceutical Synthesis - BOC Sciences. This article outlines purification techniques based on solubility (ion exchange for water-soluble, silica gel for fat-soluble) and the importance of documenting reaction conditions.

  • Vertex AI Search Result[13] : What are the key steps in the purification of pharmaceutical intermediates? - Blog. This blog post details initial separation techniques and distillation methods for purifying intermediates.

  • Vertex AI Search Result[14] : Synthesis of pyridazines - Organic Chemistry Portal. This portal provides a collection of recent literature on various methods for synthesizing pyridazine rings, highlighting the diversity of approaches.

  • Vertex AI Search Result[1] : SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. This thesis describes the synthesis of pyridazines from 1,4-disubstituted carbon chains and hydrazine, including details on extraction and characterization.

  • Vertex AI Search Result[3] : Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. This review covers common methods for pyridazinone preparation, such as the reaction of γ-keto acids with hydrazine, and discusses the chemical properties of the pyridazine ring.

  • Vertex AI Search Result[4] : A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. This paper reviews synthetic methods, including the preparation of pyridazinones from γ-keto acids and hydrazine.

  • Vertex AI Search Result[15] : Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. This article provides an example of synthesizing a chloropyridazine intermediate from 3,6-dichloropyridazine.

  • Vertex AI Search Result[9] : API Purification - Zamann Pharma Support GmbH. This resource emphasizes the importance of API purification to remove impurities and outlines methods like chromatography and crystallization.

  • Vertex AI Search Result[10] : Purification of synthesis intermediates - Séché Environnement. This document discusses industrial-scale purification techniques, including various forms of distillation for complex mixtures.

  • Vertex AI Search Result[2] : Synthesis of Pyridazine - ChemTube3D. This educational resource outlines the classic synthesis of pyridazines from 1,4-diketones and hydrazine, followed by oxidation.

  • Vertex AI Search Result[8] : 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - NIH. This publication details a specific synthesis involving the reaction of 3,6-dichloropyridazine with a substituted piperazine in ethanol, providing a direct procedural example.

  • Vertex AI Search Result[5] : Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. This study confirms that the reactivity of chloroazines is consistent with a nucleophilic aromatic substitution (SNAr) mechanism.

  • Vertex AI Search Result[7] : SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress. This document discusses the mechanism of SNAr reactions and highlights the utility of polar aprotic solvents.

  • Vertex AI Search Result[6] : nucleophilic aromatic substitutions - YouTube. This video explains the mechanism of nucleophilic aromatic substitution on pyridine rings, drawing an analogy to acid chloride chemistry.

Sources

Navigating the Stability of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into resolving the stability challenges you may encounter when working with this compound in solution. This resource is structured to anticipate your questions and provide clear, actionable solutions grounded in scientific principles.

Introduction: Understanding the Molecule

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a heterocyclic compound featuring a pyridazine ring linked to a piperazine moiety, which in turn is substituted with a 3-methylphenyl group. This structure, common in medicinal chemistry, presents a unique set of physicochemical properties that can influence its stability in solution. The pyridazine ring is known for its susceptibility to pH-dependent hydrolysis and photolytic degradation, while the piperazine ring can be prone to oxidation. Understanding these inherent characteristics is the first step in troubleshooting stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered during the handling and analysis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine in solution.

Q1: My compound is precipitating out of solution. What should I do?

A1: Precipitation is a common issue and is often related to solubility limits in a given solvent.

Immediate Actions:

  • Solvent Selection: The solubility of pyridazine derivatives can vary significantly between solvents. While highly soluble in DMSO and PEG-400, aqueous solubility is often low.[1][2] Consider using a co-solvent system to improve solubility. For instance, a mixture of an organic solvent like methanol or acetonitrile with an aqueous buffer can be effective.

  • pH Adjustment: The piperazine moiety in your compound is basic. In acidic conditions, it will be protonated, which can increase aqueous solubility. Conversely, at higher pH, the free base may be less soluble. Carefully adjust the pH of your solution to find the optimal range for solubility.

  • Temperature: Gently warming the solution can help dissolve the compound. However, be cautious, as elevated temperatures can also accelerate degradation.

Long-Term Strategy: Solubility Profiling

To prevent future issues, it's crucial to determine the solubility of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine in your most commonly used solvents.

Table 1: Predicted Solubility Profile of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine and Recommended Starting Solvents

Solvent ClassExample SolventsPredicted SolubilityRecommendation
Aprotic Polar DMSO, DMFHighExcellent for stock solutions.
Protic Polar Methanol, EthanolModerate to HighGood for working solutions and HPLC mobile phases.
Aqueous Buffers PBS, Acetate BufferLow (pH dependent)Use with co-solvents and adjust pH for optimal solubility.
Non-polar Hexane, TolueneVery LowNot recommended.
Q2: I'm observing a loss of my compound over time in my assay plates. What could be the cause?

A2: A time-dependent decrease in compound concentration strongly suggests degradation. The primary suspects are hydrolysis, oxidation, and photodegradation.

Troubleshooting Workflow for Degradation:

Caption: Troubleshooting workflow for compound degradation.

In-depth Explanation:

  • Hydrolytic Stability: The pyridazine ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The bond between the pyridazine and piperazine rings is a potential site of cleavage. For many pyridazine-containing compounds, optimal stability is found in a slightly acidic to neutral pH range (pH 4-6).

  • Oxidative Stability: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[3] This can be accelerated by the presence of dissolved oxygen in the solvent, metal ions, or peroxides that may be present in older solvents like THF or diethyl ether. Studies on piperazine itself have shown that it can degrade into products like ethylenediamine and formylpiperazine under oxidative conditions.[4]

  • Photostability: Pyridazine derivatives have been shown to undergo photochemical rearrangements upon exposure to UV light, potentially leading to the formation of pyrazole and furan isomers.[5] This is a critical consideration if your experimental setup involves prolonged exposure to light.

Q3: My HPLC analysis is showing inconsistent peak areas and new, unexpected peaks are appearing. How can I develop a reliable, stability-indicating HPLC method?

A3: This is a classic sign that your current analytical method is not stability-indicating, meaning it cannot separate the parent compound from its degradation products. Developing a robust HPLC method is essential for accurately quantifying your compound and monitoring its stability.

Key Principles for a Stability-Indicating HPLC Method:

  • Forced Degradation Studies: To ensure your method can separate all potential degradation products, you must first generate them through forced degradation studies. This involves subjecting your compound to harsh conditions (acid, base, oxidation, heat, and light) to intentionally induce degradation.

  • Chromatographic Specificity: The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

Table 2: Starting Point for a Stability-Indicating RP-HPLC Method

ParameterRecommended Starting ConditionRationale & Optimization Tips
Column C18, 2.1 or 4.6 mm i.d., 3.5 or 5 µm particle sizeA C18 column is a good starting point for moderately polar compounds. If co-elution is an issue, consider a phenyl or cyano column for alternative selectivity.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterThe acidic modifier helps to protonate the piperazine nitrogen, leading to better peak shape and retention. Adjusting the pH can significantly impact selectivity.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape for nitrogen-containing heterocyles. Varying the organic modifier can also alter selectivity.
Gradient Elution 5-95% B over 15-20 minutesA gradient is essential to elute both the parent compound and any potential degradation products, which may have very different polarities.
Flow Rate 0.2-0.4 mL/min (for 2.1 mm i.d.) or 0.8-1.2 mL/min (for 4.6 mm i.d.)Adjust as needed to optimize resolution and run time.
Column Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but be mindful of the potential for on-column degradation.
Detection UV at 254 nm or a more specific wavelength determined by UV scanA photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Workflow for Method Development:

Caption: HPLC method development workflow.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine to aid in the development of a stability-indicating analytical method.

Materials:

  • 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • 3% and 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Photostability chamber

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep at room temperature for 24 hours. At the same time points, withdraw a sample, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours. At the specified time points, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid compound in an oven at 80°C for 48 hours. Dissolve the residue in the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette or a clear vial) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze both samples at the end of the exposure period.

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Aim for 5-20% degradation of the parent compound to ensure that major degradation products are formed without being further degraded.

Concluding Remarks

The stability of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine in solution is a manageable challenge with a systematic and informed approach. By understanding the inherent chemical liabilities of the pyridazine and piperazine moieties and by proactively addressing issues of solubility and degradation, you can ensure the integrity and reproducibility of your experimental data. This guide provides a framework for troubleshooting and method development. Should you encounter issues not covered here, we encourage you to consult the cited literature for further insights.

References

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules (Basel, Switzerland), 24(18), 3404. [Link]

  • Tanimu, A., Alhooshani, K., & Halstensen, M. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Albini, A. (2024). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Preprints.org. [Link]

  • Nielsen, P. T., Li, L., & Rochelle, G. T. (2013). Piperazine degradation in pilot plants. Energy Procedia, 37, 1912-1923. [Link]

  • Shakeel, F., Imran, M., Haq, N., Alshehri, S., & Anwer, M. K. (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Singh, S., Kumar, V., & Singh, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • Pai, N. R., & Dubhashi, D. S. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(3), 931-941. [Link]

  • Antelo, F., & Douglas, C. J. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(21), 5584-5586. [Link]

Sources

Technical Support Center: Precision Synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Consistency Challenge

The synthesis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine involves a bifunctionalization of the pyridazine core. For researchers in drug discovery (particularly targeting CNS receptors like 5-HT or histamine), this scaffold is a high-value intermediate.

Batch-to-batch variation in this synthesis typically manifests in three Critical Quality Attributes (CQAs):

  • Purity Fluctuations: Presence of bis-coupled byproducts.

  • Solubility/Form: Variations in the solid-state form (amorphous vs. crystalline) affecting biological assay reproducibility.

  • Trace Metal Contamination: Residual Palladium (Pd) affecting cellular toxicity data.

This guide deconstructs the synthesis into controllable modules, providing the "Why" behind every "How."

Synthesis Workflow & Critical Process Parameters (CPPs)

We recommend the Suzuki-First, SnAr-Second route. Introducing the piperazine early (SnAr-First) creates a free secondary amine that can chelate Palladium in the subsequent step, poisoning the catalyst and requiring higher loadings.

Visual Workflow & Impurity Origins

SynthesisFlow SM 3,6-Dichloropyridazine (Starting Material) Rxn1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3) SM->Rxn1 Boronic 3-Methylphenyl boronic acid Boronic->Rxn1 Int Intermediate: 3-Chloro-6-(3-methylphenyl) pyridazine Rxn1->Int Major Imp1 Impurity A: Bis-aryl adduct (Over-reaction) Rxn1->Imp1 Minor (<5%) Rxn2 Step 2: SnAr (120°C, n-BuOH) Int->Rxn2 Pip Piperazine (Nucleophile) Pip->Rxn2 Prod FINAL PRODUCT 3-(3-Methylphenyl)-6- piperazin-1-ylpyridazine Rxn2->Prod Major Imp2 Impurity B: Piperazine-Linked Dimer (Stoichiometry Failure) Rxn2->Imp2 Low Piperazine Eq.

Figure 1: Reaction pathway highlighting the two critical impurity-generation points: Bis-arylation in Step 1 and Dimerization in Step 2.

Module 1: The Suzuki Coupling (Step 1)

Objective: Mono-arylation of 3,6-dichloropyridazine. The Trap: The starting material is symmetric. Once the first aryl group adds, the product is more electron-rich, theoretically deactivating it toward the second addition. However, high local concentrations of boronic acid can still force the second addition (Bis-aryl impurity).

Protocol for Consistency
  • Solvent System: Use DME/Water (3:1) or Toluene/Ethanol/Water . Avoid pure DMF; water is essential for the boronate activation.

  • Stoichiometry: Use 1.05 equiv of 3-methylphenylboronic acid. Do NOT use excess (e.g., 1.5 eq) "just to be safe."

  • Addition Mode: If you observe >5% bis-aryl impurity, switch to slow addition of the boronic acid over 1 hour.

Troubleshooting Table: Step 1
ObservationProbable CauseCorrective Action
High Bis-aryl Impurity Boronic acid excess or high temp spike.Reduce Boronic acid to 0.95-1.0 eq. Lower temp to 80°C.
Low Conversion (<50%) Catalyst poisoning or O2 leak.Degas solvents vigorously (sparge with Ar for 20 min). Ensure Pd is yellow, not black/brown.
Hydrolysis (Pyridazinone) Base concentration too high.Switch from Na2CO3 to K3PO4 or reduce water ratio.

Module 2: The Piperazine Substitution (Step 2)

Objective: Displacement of the remaining chloride with piperazine. The Trap: Piperazine is a diamine.[1] If one piperazine molecule attacks two chloropyridazine rings, you form a "Dimer" (Bis-pyridazine). This is the #1 source of batch variation in solubility.

The "High-Dilution" Myth

Many chemists try to solve dimerization by high dilution. This is incorrect. The solution is High Equivalents .

Protocol for Consistency
  • Reagent Ratio: You must use 5 to 10 equivalents of piperazine relative to the chloropyridazine intermediate.

    • Mechanism:[2][3][4][5][6] You need the probability of the chloropyridazine colliding with a free piperazine to be statistically higher than colliding with a piperazine already attached to a product molecule.

  • Temperature: Reflux in n-Butanol (117°C) or Dioxane . High temperature is required to overcome the deactivated nature of the pyridazine ring (the aryl group donates electrons, making the ring less electrophilic).

  • Workup: Because you used excess piperazine, the workup must efficiently remove it.

    • Technique: Evaporate solvent

      
       Partition between DCM and Water 
      
      
      
      Wash organic layer 3x with Water. Piperazine is highly water-soluble; the product is lipophilic.

Module 3: Purification & Pd Removal

If your biological assay data is noisy, it is often due to residual Palladium trapped by the piperazine nitrogen.

Pd Scavenging Protocol

Do not rely on column chromatography alone.

  • Dissolve crude product in THF/MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavengers) at 10% w/w loading.

  • Stir at 40°C for 4 hours.

  • Filter and concentrate.

Salt Formation (Optional but Recommended)

To fix the solid-state form and prevent amorphous/sticky batches, convert the free base to the Hydrochloride or Fumarate salt.

  • HCl Salt: Dissolve in EtOAc, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Troubleshooting Logic Tree

Use this decision tree when a batch fails specifications.

Troubleshooting Start Batch Analysis CheckHPLC Check HPLC Purity Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType BisAryl Bis-Aryl Adduct (RT > Product) ImpurityType->BisAryl Non-polar Dimer Piperazine Dimer (RT >> Product) ImpurityType->Dimer Very Non-polar StartMat Unreacted Chloride ImpurityType->StartMat Mid-polar Action1 Fix: Reduce Boronic Acid eq. in Step 1 BisAryl->Action1 Action2 Fix: Increase Piperazine eq. to >5x in Step 2 Dimer->Action2 Action3 Fix: Increase Temp/Time in Step 2 StartMat->Action3

Figure 2: Diagnostic logic for HPLC impurity profiles.

Frequently Asked Questions (FAQ)

Q: My product is yellow, but the literature says it should be white. Why? A: Yellow coloration usually indicates N-oxide formation or Palladium contamination .

  • Test: Dissolve a small amount in acid. If it turns bright yellow/orange, it's likely Pd. Treat with a scavenger (see Module 3).

  • Prevention: Ensure all solvents are degassed. Pyridazines are prone to N-oxidation in air under light. Store the solid in amber vials under Argon.

Q: Can I use K2CO3 instead of Na2CO3 in the Suzuki step? A: Yes, but K2CO3 is more soluble in organic/water mixtures, which increases the basicity. This boosts reactivity but increases the risk of hydrolysis (converting the chloride to an OH group). If you see the "hydroxy-pyridazine" impurity, switch back to Na2CO3 or NaHCO3.

Q: Why is the melting point of my batches varying by 5-10°C? A: This indicates you are isolating different polymorphs or solvates. The free base of piperazinyl-pyridazines often traps solvent in the crystal lattice.

  • Solution: Dry the sample under high vacuum (0.1 mbar) at 60°C for 24 hours. Alternatively, convert to the HCl salt, which usually has a distinct, high-melting crystalline form.

Q: I'm seeing a "doublet" peak in the NMR for the piperazine protons. Is this an impurity? A: Likely not. At room temperature, the rotation of the bulky aryl group or the piperazine ring might be restricted (atropisomerism or slow ring flip), causing broadening or splitting. Run the NMR at 50°C. If the peaks coalesce into a sharp singlet, it is a dynamic conformational effect, not an impurity.

References

  • Regioselective Suzuki Coupling

    • Title: "Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines"
    • Source:Journal of Organic Chemistry (via PubMed/NIH)
    • URL:[Link]

    • Relevance: Establishes the protocol for controlling mono-aryl
  • Nucleophilic Substitution (SnAr)

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source:Master Organic Chemistry
    • URL:[Link]

    • Relevance: foundational mechanism explaining why electron-deficient pyridazines react and why excess amine is required.
  • Piperazine Synthesis & Dimer Control

    • Title: "Synthesis of piperazines" (General Methodology)
    • Source:Organic Chemistry Portal
    • URL:[Link]

    • Relevance: Provides context on general piperazine coupling conditions and c
  • Impurity Profiling in Pharmaceuticals

    • Title: "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques"
    • Source:Research and Reviews in Pharmacy and Pharmaceutical Sciences
    • URL:[Link][7]

    • Relevance: Guidelines on identifying and reporting impurities like the bis-aryl and dimer species.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges encountered with piperazine-containing compounds. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights and actionable solutions to one of the most common chromatographic issues: peak tailing. Our approach is rooted in explaining the fundamental causes of this phenomenon and offering systematic troubleshooting strategies to achieve optimal peak symmetry and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons I'm seeing peak tailing with my piperazine-containing analyte?

Peak tailing for basic compounds like piperazine in reversed-phase HPLC is most often a symptom of secondary interactions between the analyte and the stationary phase.[1][2] The primary causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amine functional groups of piperazine.[3][4] These interactions are a form of secondary retention mechanism that can lead to tailing peaks.[2]

  • Metal Chelation: Trace metal impurities within the silica matrix of the HPLC column can act as chelating agents for molecules with multiple polar groups, such as piperazine.[5][6] This can cause peak tailing or even irreversible adsorption of the analyte.[5]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the piperazine analyte and the surface silanol groups.[7][8] If the pH is not optimized, it can lead to a mixture of ionized and unionized species, resulting in peak distortion.[7][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume, can contribute to band broadening and peak tailing.[4]

Q2: How do secondary silanol interactions cause peak tailing with piperazine?

Piperazine is a basic compound with two amine functional groups. In a typical reversed-phase HPLC experiment, the primary retention mechanism is hydrophobic interaction with the stationary phase (e.g., C18). However, the silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that can act as secondary interaction sites.[3]

At mobile phase pH values above 3, these silanol groups can become deprotonated (SiO-), creating a negative charge.[4] The basic amine groups of piperazine can become protonated (positively charged), leading to a strong ionic interaction with the negatively charged silanols. This secondary interaction is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[2]

G cluster_0 Primary Retention (Hydrophobic Interaction) cluster_1 Secondary Interaction (Peak Tailing) cluster_2 Resulting Peak Shape A Piperazine B C18 Stationary Phase A->B Desired Interaction E Symmetrical Peak B->E C Protonated Piperazine D Ionized Silanol Group (SiO-) C->D Undesired Ionic Interaction F Tailing Peak D->F G cluster_0 Low pH (e.g., pH < 3) cluster_1 Mid pH (e.g., pH 4-7) cluster_2 High pH (e.g., pH > 8) Analyte_low Piperazine (Protonated, Cationic) Interaction_low Minimal Ionic Interaction Analyte_low->Interaction_low Silanol_low Silanol (Neutral, Si-OH) Silanol_low->Interaction_low Result_low Improved Peak Shape Interaction_low->Result_low Analyte_mid Piperazine (Protonated, Cationic) Interaction_mid Strong Ionic Interaction Analyte_mid->Interaction_mid Silanol_mid Silanol (Ionized, SiO-) Silanol_mid->Interaction_mid Result_mid Significant Peak Tailing Interaction_mid->Result_mid Analyte_high Piperazine (Neutral) Interaction_high Repulsive Forces / Reduced Interaction Analyte_high->Interaction_high Silanol_high Silanol (Ionized, SiO-) Silanol_high->Interaction_high Result_high Good Peak Shape (on stable column) Interaction_high->Result_high G Start Peak Tailing Observed for Piperazine Compound Check_System Check for System Issues (leaks, dead volume, sample solvent) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Address System Issues System_OK->Fix_System No Optimize_pH Optimize Mobile Phase pH (Low or High pH) System_OK->Optimize_pH Yes Fix_System->Check_System pH_OK pH Optimization Successful? Optimize_pH->pH_OK Add_Modifier Add Mobile Phase Modifier (e.g., TEA) pH_OK->Add_Modifier No Success Peak Tailing Resolved pH_OK->Success Yes Modifier_OK Modifier Successful? Add_Modifier->Modifier_OK Change_Column Select a Different Column (e.g., Polar-Embedded, Hybrid) Modifier_OK->Change_Column No Modifier_OK->Success Yes Change_Column->Success

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Preventing Hydrophobic Collapse: Demystifying AQ Columns. (2025, July 15). Welch Materials. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • F.A.Q. - What is "phase collapse / wettability" problem? (n.d.). Kromasil. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Gritti, F., & Guiochon, G. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International, 39(1), 18-29. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]

  • Majors, R. E. (2014, August 22). Phase Collapse in Reversed-Phase LC. LCGC. [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. [Link]

  • HPLC Troubleshooting. (n.d.). YMC. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. (2025, August 5). Journal of Chromatography A. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. [Link]

  • HPLC Analysis of Piperazine on Primesep 100. (2012, July 10). SIELC Technologies. [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC. [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). ACD/Labs. [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. [Link]

  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. [Link]

  • Gadzała-Kopciuch, R., et al. (2025, August 5). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (2024, January 20). ACS Omega. [Link]

  • McCalley, D. V. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, 40(6), 256-262. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

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Sources

Validation & Comparative

A Comparative Analysis of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine and Standard GABA Antagonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between the novel compound 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine and well-established GABA antagonists. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their mechanisms of action and experimental applications. We will delve into the pharmacology, present comparative data, and provide detailed experimental protocols for the rigorous evaluation of these compounds.

Introduction to GABAergic Inhibition and its Antagonism

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABAergic signaling is crucial for maintaining the delicate balance between neuronal excitation and inhibition, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The principal mediators of rapid inhibitory neurotransmission are the GABA type A (GABAA) receptors, which are ligand-gated ion channels. When GABA binds to these receptors, it causes an influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in the likelihood of firing an action potential.

GABA antagonists are invaluable tools in neuroscience research, allowing for the precise dissection of GABAergic circuits and the study of conditions associated with their hypoactivity. Standard antagonists like bicuculline, gabazine, and picrotoxin have been instrumental in this field for decades. However, the quest for novel compounds with improved selectivity, potency, and pharmacokinetic profiles is ongoing. This guide focuses on a comparative analysis of one such novel compound, 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, against these classical antagonists.

The Contenders: A Pharmacological Overview

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a relatively novel compound that has emerged from medicinal chemistry efforts to develop new modulators of the GABAergic system. Its chemical structure, featuring a pyridazine core linked to a methylphenyl and a piperazine moiety, suggests potential interactions with the GABAA receptor complex. While extensive peer-reviewed data is still emerging, preliminary studies indicate its potential as a modulator of GABAergic transmission. Further characterization is necessary to fully elucidate its specific binding site and functional effects.

Standard GABA Antagonists: The Benchmarks

The standard GABA antagonists provide a well-characterized baseline against which novel compounds are compared.

  • Bicuculline: A phthalide isoquinoline alkaloid, bicuculline is a competitive antagonist that binds to the GABA recognition site on the GABAA receptor, thereby preventing the binding of GABA and subsequent channel opening. It is widely used to induce epileptiform activity in in vitro and in vivo models.

  • Gabazine (SR-95531): A pyridazinyl-GABA derivative, gabazine is another potent and selective competitive antagonist of the GABAA receptor. It is often preferred over bicuculline for its higher selectivity and lower non-specific actions.

  • Picrotoxin: A non-competitive antagonist, picrotoxin is a plant-derived convulsant. It does not bind to the GABA binding site but rather acts as a channel blocker, physically occluding the chloride ion pore of the GABAA receptor. This distinct mechanism of action makes it a valuable tool for studying the allosteric modulation of the receptor.

Comparative Analysis: Mechanism of Action

The primary distinction between these compounds lies in their mechanism of action at the GABAA receptor. This can be visualized as follows:

GABA_Antagonist_Mechanisms cluster_GABA_A_Receptor GABA-A Receptor Complex Receptor GABA-A Receptor GABA Binding Site Ion Channel Pore GABA GABA GABA->Receptor:gaba_site Binds & Opens Channel Bicuculline Bicuculline Bicuculline->Receptor:gaba_site Competitively Blocks GABA Binding Gabazine Gabazine Gabazine->Receptor:gaba_site Competitively Blocks GABA Binding Picrotoxin Picrotoxin Picrotoxin->Receptor:channel Non-competitively Blocks Pore MPP 3-(3-Methylphenyl)-6- piperazin-1-ylpyridazine MPP->Receptor Putative Interaction Site?

Figure 1: Mechanisms of action for various GABA antagonists at the GABA-A receptor.

Head-to-Head: Quantitative Comparison

A direct comparison of the potency and efficacy of these antagonists is crucial for experimental design. The following table summarizes key pharmacological parameters. It is important to note that data for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is preliminary and may vary depending on the specific GABAA receptor subunit composition and experimental conditions.

CompoundTypeBinding SitePotency (IC50/Ki)Selectivity
3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine Putative AntagonistTo be determinedData not widely availableTo be determined
Bicuculline Competitive AntagonistGABA binding site~1 µMModerate
Gabazine (SR-95531) Competitive AntagonistGABA binding site~100-200 nMHigh for GABAA vs GABAB
Picrotoxin Non-competitive AntagonistIon channel pore~1-5 µMNon-selective for GABAA receptor subtypes

Note: IC50 and Ki values are highly dependent on the experimental paradigm, including the specific receptor subunit composition and the concentration of GABA used.

Experimental Protocols for Characterization

To rigorously assess the pharmacological profile of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine and compare it to standard antagonists, the following experimental workflows are recommended.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine for the GABAA receptor.

Workflow:

Binding_Assay_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Separation_and_Counting Separation & Counting cluster_Analysis Data Analysis A Prepare cell membranes expressing GABA-A receptors D Incubate membranes, radioligand, and test compound/standard A->D B Prepare radioligand (e.g., [3H]muscimol or [3H]gabazine) B->D C Prepare serial dilutions of test compound (MPP) and standards C->D E Separate bound from free radioligand via vacuum filtration D->E F Measure radioactivity of bound ligand using a scintillation counter E->F G Plot displacement curves and calculate IC50 values F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing recombinant GABAA receptors in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]muscimol), and varying concentrations of the test compound or a known standard (e.g., gabazine). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) and then use the Cheng-Prusoff equation to determine the Ki value.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion flow through the GABAA receptor channel in response to GABA application, and how this is affected by antagonists.

Objective: To functionally characterize the effect of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine on GABA-evoked currents.

Workflow:

Electrophysiology_Workflow cluster_Setup Preparation & Setup cluster_Recording Recording Protocol cluster_Analysis Data Analysis A Prepare cultured neurons or brain slices C Establish whole-cell patch-clamp configuration on a neuron A->C B Pull glass micropipettes and fill with internal solution B->C D Record baseline GABA-evoked currents C->D E Bath-apply varying concentrations of the test compound (MPP) D->E F Record GABA-evoked currents in the presence of the compound E->F G Washout the compound and record recovery of GABA currents F->G H Measure the peak amplitude of GABA-evoked currents G->H I Plot concentration-response curve for the antagonist H->I J Determine the IC50 and the nature of antagonism (competitive vs. non-competitive) I->J

Figure 3: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Step-by-Step Protocol:

  • Cell Preparation: Use cultured neurons or acute brain slices containing neurons that express GABAA receptors.

  • Patch-Clamp Setup: Place the preparation on the stage of an inverted microscope equipped with micromanipulators. Use a pulled glass micropipette filled with an appropriate internal solution to form a high-resistance seal with the membrane of a neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of ionic currents.

  • GABA Application: Apply a known concentration of GABA to the neuron using a perfusion system to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).

  • Antagonist Application: After establishing a stable baseline of GABA-evoked currents, co-apply the test compound (3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine) with GABA.

  • Data Acquisition: Record the changes in the amplitude and kinetics of the GABA-evoked currents in the presence of different concentrations of the antagonist.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents before and after the application of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50. To distinguish between competitive and non-competitive antagonism, perform a Schild analysis by measuring the shift in the GABA dose-response curve in the presence of the antagonist.

Conclusion and Future Directions

While standard GABA antagonists like bicuculline, gabazine, and picrotoxin remain indispensable tools in neuroscience, the exploration of novel chemical scaffolds such as that of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is vital for advancing our understanding of the GABAergic system and for the development of new therapeutics. The provided experimental frameworks offer a robust starting point for the comprehensive characterization of this and other novel compounds. Future research should focus on determining the subunit selectivity of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, its in vivo efficacy and pharmacokinetic profile, and its potential therapeutic applications. A thorough understanding of its pharmacological properties will ultimately determine its place in the armamentarium of a neuroscience researcher.

References

  • Atack, J. R. (2010). GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists and positive allosteric modulators. British Journal of Pharmacology, 161(4), 737–753. [Link]

  • GABA Receptors. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: Bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

  • PubChem. (n.d.). Bicuculline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Gabazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Picrotoxin. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). 3-(3-methylphenyl)-6-(piperazin-1-yl)pyridazine. PubChem. Retrieved from [Link]

A Comparative Guide to Reference Standards for the Purity Analysis of -3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of a new chemical entity (NCE) is paramount to ensuring its safety and efficacy. 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, a nitrogen-containing heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry.[1][2][3] The journey from synthesis to a potential therapeutic agent is underpinned by the establishment of a highly purified and well-characterized reference standard.[4] This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, offering field-proven insights for researchers, scientists, and drug development professionals.

The quality and purity of a reference standard are critical for achieving scientifically valid results in both qualitative and quantitative analyses.[4] As defined by the United States Pharmacopeia (USP), reference standards are highly characterized substances that serve as benchmarks for the quality, purity, strength, and identity of pharmaceutical products.[5] This guide will delve into the practical application of modern analytical techniques to establish a reference standard for this novel pyridazine derivative, in alignment with the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which addresses impurities in new drug substances.[6][7][8]

Establishing a Primary Reference Standard: A Multi-faceted Approach

The initial qualification of a primary reference standard for an NCE like 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine requires a battery of tests to confirm its structure and ascertain its purity with the highest possible degree of confidence. A mass balance approach is typically employed, where the purity is determined by subtracting the percentages of all identified impurities from 100%. These impurities are broadly categorized as organic, inorganic, residual solvents, and water content.[6][9]

The following diagram illustrates a typical workflow for the characterization and purity assignment of a candidate primary reference standard.

Caption: Workflow for Primary Reference Standard Qualification.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method for purity determination is a critical decision. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of the pharmaceutical industry, other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the most widely used technique for assessing the purity of drug substances and identifying related organic impurities.[10] For nitrogen-containing heterocyclic compounds, reversed-phase HPLC is a common starting point.[11][12]

Principle: The method separates the main compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. A UV detector measures the absorbance of the eluting compounds, and the peak area is proportional to the concentration.

Experimental Protocol: A Starting Point

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the parent compound)

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile)

Data Interpretation and Limitations: Purity is often estimated by area percent, assuming that all impurities have the same UV response factor as the main compound. This is a significant limitation, as different chromophores will have different absorptivities at a given wavelength.[10] For accurate quantitation, the relative response factors (RRFs) for each impurity should be determined, which requires isolation of the impurity or the use of a detector with a more universal response, such as a Chemiluminescent Nitrogen Detector (CLND).[10]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the purity of organic molecules.[13][14][15] A key advantage of qNMR is that it does not require a reference standard of the analyte itself; instead, a certified internal standard of a different, structurally unrelated compound is used.[16]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] By comparing the integral of a specific, well-resolved resonance of the analyte with that of a known amount of a certified internal standard, the absolute purity of the analyte can be calculated.[13]

Experimental Protocol: A General Guide

  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard (e.g., maleic acid, dimethyl sulfone) that is soluble in the same deuterated solvent as the analyte and has resonances that do not overlap with any analyte signals.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine candidate standard and a similar, accurately weighed amount of the internal standard into a vial. Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation, and a calibrated 90° pulse.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

Purity Calculation: The purity (P) of the analyte can be calculated using the following formula[13]:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • "analyte" refers to 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

  • "std" refers to the internal standard

Method Comparison: HPLC-UV vs. qNMR

The following diagram illustrates the conceptual differences between HPLC-UV and qNMR for purity assessment.

Method_Comparison cluster_hplc HPLC-UV Purity cluster_qnmr qNMR Purity hplc_start Inject Sample hplc_sep Chromatographic Separation hplc_start->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_result Area Percent Purity (Assumes RRF=1) hplc_det->hplc_result note1 Response Factor Dependent hplc_result->note1 Limitation qnmr_start Prepare Sample with Internal Standard qnmr_acq Acquire 1H NMR Spectrum qnmr_start->qnmr_acq qnmr_proc Integrate Signals qnmr_acq->qnmr_proc qnmr_result Absolute Purity (Traceable to Standard) qnmr_proc->qnmr_result note2 Primary Method, No Analyte Reference Standard Needed qnmr_result->note2 Advantage

Caption: Conceptual Comparison of HPLC-UV and qNMR Purity Methods.

Comparative Data Summary (Hypothetical)

Analytical MethodPrinciplePurity Value (%)Relative Standard Deviation (RSD, n=3)Key AdvantagesKey Limitations
HPLC-UV (Area %) Chromatographic separation with UV detection99.50.2%High sensitivity for chromophoric impurities, excellent for impurity profiling.Assumes equal response factors for all components, potentially inaccurate purity value.[10]
qNMR Comparison of analyte signal integral to a certified internal standard99.70.3%Provides a direct, absolute purity value; a primary ratio method traceable to SI units.[13][16]Lower sensitivity than HPLC for trace impurities, requires non-overlapping signals.
Mass Balance 100% - (Organic Impurities + Water + Residual Solvents + Non-volatile Impurities)99.65N/AProvides a comprehensive purity assessment by accounting for all types of impurities.The accuracy is dependent on the accuracy of each individual impurity test.

Orthogonal Techniques for Comprehensive Analysis

To ensure the highest confidence in the purity of a reference standard, it is essential to use orthogonal methods—techniques that rely on different physicochemical principles. For 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, a robust analytical package would include:

  • HPLC-UV/MS: For the separation, identification, and quantification of organic process-related impurities and degradation products. Mass spectrometry (MS) provides structural information on unknown impurities.

  • qNMR: To provide a highly accurate, independent determination of the main component's purity.[17]

  • Headspace Gas Chromatography (GC): For the quantification of residual solvents from the synthesis, as mandated by ICH Q3C guidelines.[6][9]

  • Karl Fischer Titration: The gold standard for the specific determination of water content.

  • Thermogravimetric Analysis (TGA): To determine the amount of non-volatile inorganic impurities (e.g., residual catalysts).

The following decision tree can guide the selection of an appropriate purity analysis method based on the analytical objective.

Decision_Tree start Analytical Goal? q1 Primary Purity Assignment? start->q1 qnmr Use qNMR (Primary Method) q1->qnmr Yes q2 Routine Purity Check/ Impurity Profile? q1->q2 No hplc Use HPLC-UV/MS q2->hplc Yes q3 Specific Impurity Quantification? q2->q3 No solvent Use Headspace GC q3->solvent Residual Solvents water Use Karl Fischer Titration q3->water Water Content

Caption: Method Selection Decision Tree for Purity Analysis.

Conclusion

The establishment of a well-characterized reference standard for 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a foundational activity in its development. While HPLC-UV is an indispensable tool for impurity profiling, its use for absolute purity determination by area percentage can be misleading without established relative response factors. Quantitative NMR offers a powerful, direct method for assigning an absolute purity value and should be considered a primary technique in the characterization of a new chemical entity's reference standard. A comprehensive approach, employing a suite of orthogonal analytical techniques as outlined in this guide, is crucial for ensuring the quality, safety, and regulatory compliance of the reference standard, thereby providing a solid foundation for all subsequent analytical testing and development activities.[5][18]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). [Link]

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  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. (2024). [Link]

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  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives . The Journal of Organic Chemistry. (2013). [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine . National Institutes of Health. [Link]

  • 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine . Mol-Instincts. (2025). [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry . MDPI. (2025). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . JOCPR. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry . ResearchGate. (2025). [Link]

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A Comparative Guide to Bioequivalence Studies of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting bioequivalence studies on formulations containing the active pharmaceutical ingredient (API) 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine. As this molecule belongs to the broad class of piperazine and pyridazine derivatives, which are known for their diverse pharmacological activities, establishing bioequivalence is a critical step in the development of generic alternatives.[1][2] This document outlines the scientific and regulatory considerations necessary to design and execute a robust bioequivalence study, ensuring that a test formulation is therapeutically equivalent to a reference product.

The principles and methodologies described herein are grounded in the harmonized guidelines of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

Introduction to Bioequivalence and 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Bioequivalence is a scientific concept used to demonstrate that two medicinal products are pharmaceutically equivalent or pharmaceutical alternatives, and their bioavailabilities after administration in the same molar dose are similar to such a degree that their effects, with respect to both efficacy and safety, will be essentially the same. For systemically acting drugs like 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine, the assessment of bioequivalence is typically based on pharmacokinetic endpoints.

While 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a specific chemical entity, its core structures, piperazine and pyridazine, are found in numerous centrally acting agents.[8][9][10] The development of a generic version of a hypothetical reference product containing this API would necessitate a rigorous bioequivalence study to ensure interchangeability.

Designing a Robust Bioequivalence Study

The design of a bioequivalence study is paramount to its success and regulatory acceptance. The most common and recommended design for oral solid dosage forms is a randomized, two-period, two-sequence, single-dose, crossover study.[6]

Study Population

Healthy adult volunteers are typically the subjects of choice for bioequivalence studies. Key inclusion and exclusion criteria include:

  • Inclusion: Healthy individuals aged 18-55 years, with a body mass index (BMI) within the normal range.

  • Exclusion: History of significant medical conditions, allergies to the drug or related compounds, use of concomitant medications, and participation in another clinical trial within a specified timeframe.

The number of subjects should be statistically justified to provide adequate power to detect a significant difference in pharmacokinetic parameters if one truly exists. A minimum of 24 evaluable subjects is generally required.[5]

Study Conduct

The study is conducted in two periods, separated by a washout period of sufficient duration (typically at least five half-lives of the drug) to ensure the complete elimination of the drug from the body before the administration of the next formulation.

  • Period 1: Subjects are randomly assigned to receive either the Test or Reference formulation.

  • Washout Period: A drug-free interval.

  • Period 2: Subjects receive the alternate formulation.

Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of the drug.

Experimental Workflow for Bioequivalence Assessment

The following diagram illustrates the typical workflow of a bioequivalence study.

Bioequivalence_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Protocol_Design Protocol Design & IRB Approval Subject_Screening Subject Screening & Enrollment Protocol_Design->Subject_Screening Dosing_Period_1 Period 1: Dosing (Test/Reference) Subject_Screening->Dosing_Period_1 Sampling_1 Blood Sampling Dosing_Period_1->Sampling_1 Washout Washout Period Sampling_1->Washout Dosing_Period_2 Period 2: Dosing (Reference/Test) Washout->Dosing_Period_2 Sampling_2 Blood Sampling Dosing_Period_2->Sampling_2 Sample_Analysis Bioanalytical Method Validation & Sample Analysis Sampling_2->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison (90% CI) PK_Analysis->Statistical_Analysis BE_Conclusion Conclusion on Bioequivalence Statistical_Analysis->BE_Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

Bioanalytical Method Validation

A crucial aspect of any bioequivalence study is the accurate quantification of the drug in biological matrices, typically plasma. A sensitive and specific bioanalytical method, usually High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), must be developed and fully validated according to regulatory guidelines.

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of endogenous components.

  • Accuracy and Precision: The closeness of determined values to the true value and the degree of scatter, respectively.

  • Calibration Curve: A linear relationship between concentration and response.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Stability of the analyte in the biological matrix under various storage and processing conditions.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated for each subject for both the Test and Reference formulations:

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time to reach Cmax.

Statistical Comparison

The statistical analysis is performed on the log-transformed AUC and Cmax values. The 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of these parameters must fall within the acceptance range of 80.00% to 125.00%.[3][7]

Hypothetical Data Comparison:

The following table presents a hypothetical comparison of the pharmacokinetic parameters for a Test and a Reference formulation of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine.

ParameterTest Formulation (Geometric Mean)Reference Formulation (Geometric Mean)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 152.3155.897.75%90.21% - 105.93%
AUC0-t (ngh/mL) 1245.61280.297.30%91.55% - 103.42%
AUC0-∞ (ngh/mL) 1301.71340.597.11%91.18% - 103.45%

Logical Framework for Bioequivalence Determination

The decision-making process for establishing bioequivalence follows a clear logical path.

BE_Decision_Flow cluster_0 Data Analysis cluster_1 Bioequivalence Assessment Calculate_PK Calculate Cmax and AUC for each subject Log_Transform Log-transform Cmax and AUC data Calculate_PK->Log_Transform Calculate_Ratio Calculate Geometric Mean Ratio (Test/Reference) Log_Transform->Calculate_Ratio Calculate_CI Calculate 90% Confidence Interval for the Ratio Calculate_Ratio->Calculate_CI Check_CI Is the 90% CI for Cmax and AUC within 80-125%? Calculate_CI->Check_CI BE_Accepted Bioequivalence is Established Check_CI->BE_Accepted Yes BE_Rejected Bioequivalence is Not Established Check_CI->BE_Rejected No

Caption: Decision flow for determining bioequivalence.

Conclusion

References

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency (EMA). (2010, January 20). Retrieved from [Link]

  • Product-specific bioequivalence guidance | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). (2010, January 29). Retrieved from [Link]

  • EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). GaBI Journal. Retrieved from [Link]

  • Guideline on Conducting Bioequivalence Studies - Food And Drugs Authority. (2013, March 1). Retrieved from [Link]

  • EMA publishes Draft of ICH M13B Guideline on Bioequivalence - ECA Academy. (2025, May 13). Retrieved from [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024, November 13). Hogan Lovells. Retrieved from [Link]

  • Regulations for Bioavailability and Bioequivalence Studies - Food and Drug Administration, Department of Health. (2015, March 6). Retrieved from [Link]

  • BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards - Credevo. (2025, June 15). Retrieved from [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. (2021, August 20). Retrieved from [Link]

  • 3-METHOXY-6-(4-(3-METHYLPHENYL)-1-PIPERAZINYL)PYRIDAZINE - gsrs. (n.d.). Retrieved from [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH. (n.d.). Retrieved from [Link]

  • Piperazine - Wikipedia. (n.d.). Retrieved from [Link]

  • 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - NIH. (n.d.). Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018, August). Fundamental and Clinical Pharmacology, 33(1). Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine. As a research chemical, comprehensive toxicological data may not be available. Therefore, this guidance is predicated on a thorough evaluation of its structural components—a pyridazine core and a substituted piperazine moiety—and data from closely related analogs. Researchers must exercise caution and treat this compound as potentially hazardous.

Hazard Identification and Risk Assessment

3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is a solid with limited physical and toxicological data. However, its chemical structure suggests a hazard profile influenced by both the piperazine and pyridazine functional groups.

  • Piperazine Moiety : Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] They are also recognized as skin and respiratory sensitizers, with some evidence suggesting potential reproductive toxicity.[1][3][4]

  • Pyridazine Core : Pyridazine-containing compounds can cause skin, eye, and respiratory irritation.[5][6]

  • Overall Assessment : Based on these components, 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine should be handled as a substance that is potentially corrosive to skin and eyes, a skin and respiratory sensitizer, and possibly harmful if ingested or inhaled.

Table 1: Hazard Profile Based on Structural Analogs

Hazard ClassificationPotential EffectsSupporting Evidence from Analogs
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[5][7]Piperazine is a known corrosive.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][7]Piperazine can cause severe eye damage.[1][2]
Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][2]Piperazine is a known sensitizer.[4]
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or inhaled.[2][7]Data on analogs suggests potential for toxicity.
Specific Target Organ Toxicity May cause respiratory irritation.[5][6]Common for nitrogen-containing heterocyclic compounds.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Table 2: Required Personal Protective Equipment

Body PartPPE SpecificationRationale and Best Practices
Eyes/Face Chemical safety goggles with side shields or a full-face shield.[1][8]Standard safety glasses are insufficient. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[9]
Hands Nitrile or neoprene gloves.[10]Latex gloves are not recommended.[10] Double gloving is advised, especially for prolonged handling. Change gloves immediately if contamination is suspected.[9]
Body A lab coat is the minimum requirement.[11] For larger quantities, a chemical-resistant apron or coveralls should be used.[11][12]Ensure the lab coat is fully buttoned. Protective clothing should be removed before leaving the laboratory.
Respiratory A NIOSH-approved respirator is required if handling outside of a certified chemical fume hood or if aerosolization is possible.[1][11]This could include an N95 respirator for powders or a half-mask respirator with appropriate cartridges for vapors.[9]
Feet Closed-toe shoes.Protects against spills and dropped equipment.

Operational and Handling Plan

A systematic approach to handling 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine is crucial for ensuring laboratory safety.

Engineering Controls
  • Ventilation : All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10]

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is correctly donned. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing : If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the powder from becoming airborne.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution.

  • De-gowning : Remove PPE in the correct order to prevent cross-contamination: gloves, gown, then eye/face protection. Wash hands thoroughly with soap and water immediately after removing PPE.[6]

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5][13]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Chemical waste containing 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine must be treated as hazardous.

  • Waste Collection : Collect all waste, including contaminated PPE and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Method : The waste must be disposed of through a licensed hazardous waste disposal company, likely via incineration, in accordance with all local, state, and federal regulations.[14]

Visualization of Safety Workflow

The following diagram illustrates the critical decision points and workflow for safely handling 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response start Start: Handling Required ppe_check Don Appropriate PPE start->ppe_check hood_prep Prepare Fume Hood ppe_check->hood_prep weigh Weigh Compound hood_prep->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate spill Spill Occurs dissolve->spill exposure Exposure Occurs dissolve->exposure waste Segregate Hazardous Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid Protocol exposure->exposure_response

Caption: Workflow for handling 3-(3-Methylphenyl)-6-piperazin-1-ylpyridazine.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.